Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride
Overview
Description
Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds like tranylcypromine, a monoamine oxidase inhibitor, are known to interact with enzymes such as monoamine oxidase a and b . These enzymes are involved in the breakdown of several neurotransmitters, including serotonin, norepinephrine, epinephrine, dopamine, and tyramine .
Mode of Action
Similar compounds like tranylcypromine are known to inhibit monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and thereby increasing their availability .
Biochemical Pathways
Related compounds like tranylcypromine are known to affect the monoamine oxidase pathway, which is involved in the metabolism of several neurotransmitters .
Result of Action
Compounds with similar structures and targets, such as tranylcypromine, are known to increase the availability of neurotransmitters by inhibiting their breakdown, potentially leading to changes in mood and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride typically involves the asymmetric hydrogenation of a suitable precursor. One common method is the hydrogenation of ethyl 2-aminocyclopent-1-ene-1-carboxylate using a chiral catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is carried out in the presence of a solvent such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals
Comparison with Similar Compounds
- Ethyl 2-aminocyclopentane-1-carboxylate
- N-Boc-vinyl-ACCA ethyl ester
- 1-amino-vinyl-ACCA ethyl ester hydrochloride
Comparison: Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its analogs. For instance, N-Boc-vinyl-ACCA ethyl ester is another chiral intermediate used in drug synthesis, but it differs in its functional groups and overall reactivity .
This compound’s unique properties make it a valuable tool in various fields of research and industry, highlighting its versatility and importance in modern science.
Properties
IUPAC Name |
ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-4-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBMXCZWUCHLJB-UOERWJHTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.